Thiophene-2,5-diyldimethanaminedihydrochloride

Description

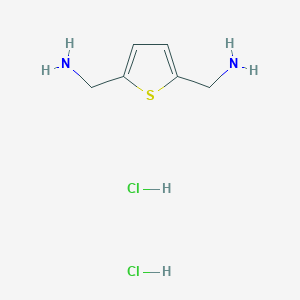

Thiophene-2,5-diyldimethanaminedihydrochloride is a compound that belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its potential biological activities and its role in the synthesis of more complex molecules.

Properties

Molecular Formula |

C6H12Cl2N2S |

|---|---|

Molecular Weight |

215.14 g/mol |

IUPAC Name |

[5-(aminomethyl)thiophen-2-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C6H10N2S.2ClH/c7-3-5-1-2-6(4-8)9-5;;/h1-2H,3-4,7-8H2;2*1H |

InChI Key |

DKJUFHXVDLTTPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)CN)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride and Adipic Acid Route with Pyridine Catalysis

Process Overview : Adipic acid is reacted with thionyl chloride in the presence of catalytic pyridine to form the acid chloride intermediate, which is subsequently hydrolyzed to yield thiophene-2,5-dicarboxylic acid.

-

- Add 1 part adipic acid to 3–6 parts thionyl chloride with catalytic pyridine (0.05–0.2 mol per mol adipic acid).

- Add an additional 4–7 parts thionyl chloride at 85–95 °C.

- Remove excess thionyl chloride and by-products under reduced pressure (10–50 mbar, 80–110 °C).

- Complete reaction at 140–160 °C.

- Hydrolyze the acid chloride with aqueous alkaline hydroxide to form the salt.

- Acidify with mineral acid to obtain pure thiophene-2,5-dicarboxylic acid.

Yields and Purity : Yields of approximately 55% with purities of 96–99% (by titration and GC analysis) have been reported. The acid chloride intermediate distills at 132–142 °C under reduced pressure.

Advantages : The process is scalable and uses readily available reagents; pyridine acts as an effective catalyst.

| Step | Reagents & Conditions | Temperature (°C) | Pressure (mbar) | Notes |

|---|---|---|---|---|

| A | Adipic acid + thionyl chloride + pyridine | 20–90 | Atmospheric | Initial mixing and reaction |

| B | Additional thionyl chloride addition | 85–95 | Atmospheric | Promotes formation of acid chloride |

| C | Removal of excess thionyl chloride | 80–110 | 10–50 | Vacuum distillation |

| D | Completion of reaction | 140–160 | Atmospheric | Final conversion step |

| E | Hydrolysis with NaOH solution | Ambient | Atmospheric | Formation of salt intermediate |

| F | Acidification with mineral acid | Ambient | Atmospheric | Isolation of free acid |

Improved Method Using Sodium Sulphite Condensation

Process Overview : This method involves reacting hexanedioic acid (adipic acid) with excess sulfur oxychloride under pyridine catalysis, followed by condensation with sodium sulphite and alkali to directly form thiophene-2,5-dicarboxylic acid sodium salt, which is acidified to yield the free acid.

-

- React 1 mol hexanedioic acid with 6.5–8 mol sulfur oxychloride and catalytic pyridine.

- Heat slowly to 85–95 °C for 10–18 hours.

- Remove excess sulfur oxychloride under reduced pressure.

- Heat at 100–130 °C for 1–3 hours.

- Add dropwise to an alkaline aqueous solution containing 2–6 mol alkali and 1–2 mol sodium sulphide at 60–98 °C.

- Maintain at 85–98 °C for 2–6 hours.

- Acidify with mineral acid to precipitate the product.

Advantages : This method avoids severe carbonization seen in some other processes, improving yield and suitability for industrial production.

| Step | Reagents & Conditions | Temperature (°C) | Duration (h) | Notes |

|---|---|---|---|---|

| A | Hexanedioic acid + sulfur oxychloride + pyridine | Ambient | - | Initial mixing |

| B | Heating | 85–95 | 10–18 | Chlorination step |

| C | Removal of excess sulfur oxychloride | Reduced pressure | - | Vacuum distillation |

| D | Heating | 100–130 | 1–3 | Reaction completion |

| E | Addition to alkali + sodium sulphide solution | 60–98 | - | Condensation to sodium salt |

| F | Heating | 85–98 | 2–6 | Reaction completion |

| G | Acidification | Ambient | - | Product precipitation |

Preparation of Thiophene-2,5-Diyldimethanamine Derivatives

The target compound, this compound, is typically synthesized by functionalizing the thiophene-2,5-dicarboxylic acid or its derivatives through amination and salt formation steps.

Aminomethylation and Salt Formation

General Approach : The dicarboxylic acid or its acid chloride is converted to the corresponding aminomethyl derivative by reacting with suitable amines (e.g., dimethylamine or other amines), followed by formation of the dihydrochloride salt.

-

- Formation of aminomethyl intermediate via reaction with formaldehyde and amine.

- Isolation of the aminomethylated thiophene derivative.

- Conversion to dihydrochloride salt by treatment with hydrochloric acid.

Example from Aminoethyl Thioether Preparation (Related Compound)

A method involving salt formation, condensation with formaldehyde, and subsequent reactions with cysteamine hydrochloride and sulfuric acid has been reported for related aminoethyl thioether compounds.

The process features:

- Salt formation between hydrochloric acid and dimethylamine.

- Addition of formaldehyde in a molar ratio of 1–1.05 relative to dimethylamine.

- Condensation reactions catalyzed by alumina.

- Final condensation with cysteamine hydrochloride and sulfuric acid to form the target amine salt.

This approach is noted for simplicity, environmental friendliness, and high yield, which may be adapted for thiophene-2,5-diyldimethanamine derivatives.

| Step | Reagents & Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Salt formation | Hydrochloric acid + dimethylamine | Ambient | Formation of dimethylamine hydrochloride |

| Formaldehyde addition | Formaldehyde (1–1.05 mol per mol amine) | Ambient | Followed by reduced pressure distillation |

| Condensation 1 | Furfuryl alcohol + Al2O3 catalyst | 45–50 | Catalyzed condensation |

| Condensation 2 | Cysteamine hydrochloride + sulfuric acid | Ambient | Formation of aminoethyl thioether salt |

Summary of Preparation Methods

| Preparation Stage | Method/Conditions | Key Reagents | Yield/Purity | Notes |

|---|---|---|---|---|

| Thiophene-2,5-dicarboxylic acid | Thionyl chloride + adipic acid + pyridine | Thionyl chloride, adipic acid, pyridine | ~55% yield, 96–99% purity | Requires careful temperature and pressure control |

| Alternative synthesis | Sulfur oxychloride + adipic acid + pyridine + sodium sulphite | Sulfur oxychloride, adipic acid, pyridine, sodium sulphite | High purity (>99%) after purification | Avoids carbonization, suitable for scale-up |

| Aminomethylation | Formaldehyde + amine + hydrochloric acid | Formaldehyde, dimethylamine, HCl | High yield reported in related compounds | Multi-step condensation and salt formation |

Research Findings and Analysis

The use of pyridine as a catalyst is critical in the chlorination step to facilitate the formation of acid chlorides from adipic acid derivatives.

Temperature control during the addition of thionyl chloride or sulfur oxychloride is essential to prevent side reactions and carbonization, which reduces yield.

Removal of excess chlorinating agents under reduced pressure improves product purity and facilitates subsequent hydrolysis or condensation steps.

The condensation of chlorinated intermediates with sodium sulphite or amines allows direct formation of thiophene derivatives, streamlining the synthesis.

Formation of the dihydrochloride salt stabilizes the amine derivative, improving handling and purification.

Environmental and process efficiency considerations favor methods that minimize high-temperature holding times and avoid severe carbonization.

Chemical Reactions Analysis

Types of Reactions

Thiophene-2,5-diyldimethanaminedihydrochloride can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives into thiolanes or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Thiophene-2,5-diyldimethanaminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiophene-2,5-diyldimethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, amines, and amides enhances the compound’s ability to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Dithieno[3,2-b2’,3’-d]thiophene: Used in organic semiconductors and thin-film transistors.

Uniqueness

Thiophene-2,5-diyldimethanaminedihydrochloride is unique due to its specific structural features and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .

Biological Activity

Thiophene-2,5-diyldimethanaminedihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Overview of Thiophene Compounds

Thiophenes are sulfur-containing heterocycles that have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural diversity of thiophene derivatives allows for various modifications that can enhance their pharmacological profiles. This compound is a specific derivative that has been studied for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of thiophene-based compounds against various bacterial strains, demonstrating their potential as antimicrobial agents. For instance, compounds derived from thiophenes exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiophene derivatives have shown promising results in cancer research. For example, a series of studies evaluated the cytotoxic effects of thiophene compounds on different cancer cell lines. The findings revealed that certain thiophene derivatives could induce apoptosis and inhibit cell proliferation effectively. In particular, one study reported IC50 values as low as 1.4 µM for specific thiophene derivatives against prostate cancer cells (PC3) .

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has also been documented. Compounds containing thiophene rings have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiophenes can act as enzyme inhibitors, modulating pathways involved in inflammation and cancer progression.

- Receptor Binding : These compounds may bind to specific receptors, altering cellular signaling pathways that lead to therapeutic effects.

- Oxidative Stress Modulation : Thiophenes have antioxidant properties that can mitigate oxidative stress, contributing to their protective effects against cellular damage.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, with an MIC value of 10 µg/mL against E. coli .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on the cytotoxicity of thiophene derivatives showed that this compound exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 value of 2 µM. This suggests its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

| Compound | Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Anticancer | 2.0 | 10 |

| Other Thiophene Derivative A | Antimicrobial | N/A | 5 |

| Other Thiophene Derivative B | Anti-inflammatory | N/A | 15 |

Q & A

Q. What are the established synthetic pathways for Thiophene-2,5-diyldimethanaminedihydrochloride, and how do reaction conditions influence yield?

The synthesis of thiophene derivatives typically involves coupling reactions with amines under controlled conditions. For example, similar compounds (e.g., thiophene-2,5-dicarboxylate derivatives) are synthesized via nucleophilic substitution using diamines and tetrachlorophosphazenes in tetrahydrofuran (THF) as a solvent, with triethylamine (EtN) as a base to neutralize HCl byproducts . Reaction duration (e.g., 3 days at room temperature) and purification methods (column chromatography) are critical for isolating pure products. Variations in solvent polarity, temperature, and stoichiometric ratios of reagents can significantly affect yields and purity. Monitoring via thin-layer chromatography (TLC) is recommended for intermediate verification .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- X-ray crystallography : Resolves molecular geometry and confirms stereochemistry, as demonstrated in metal-organic frameworks (MOFs) using thiophene-based ligands .

- Fluorescence spectroscopy : Useful for studying photophysical properties, particularly when the compound is integrated into luminescent materials (e.g., terbium(III)-MOFs) .

- Elemental analysis : Validates purity and composition (e.g., %C, %H, %N matching theoretical values) .

- NMR spectroscopy : H and C NMR confirm proton environments and carbon connectivity, while P NMR is critical for phosphazene intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Avoid exposure to food, beverages, or open flames.

- Neutralize acidic byproducts (e.g., triethylammonium chloride) via filtration and dispose of waste in accordance with institutional guidelines .

Advanced Research Questions

Q. How can this compound be utilized in designing functional materials such as metal-organic frameworks (MOFs)?

Thiophene derivatives serve as versatile ligands due to their sulfur heteroatoms and planar geometry. For example:

- Lanthanide-MOFs : Thiophene-2,5-dicarboxylate ligands (structurally analogous to the target compound) coordinate with Tb(III) ions to form 3D frameworks with tunable luminescence. The rigid thiophene backbone enhances structural stability, while the diamine groups enable pH-sensitive fluorescence .

- Catalytic systems : The compound’s amine groups may act as ligands in transition-metal catalysts (e.g., Ru or Fe complexes), enabling C–H activation or cross-coupling reactions, as seen in indole functionalization studies .

Q. How can researchers address contradictions in reported physicochemical properties of this compound?

Discrepancies in properties (e.g., solubility, melting point) often arise from:

- Synthetic variability : Differences in precursor purity, solvent selection, or reaction time. Standardize protocols using high-purity reagents (e.g., THF dried over CaH) and replicate conditions from peer-reviewed studies .

- Polymorphism : Crystallization conditions (e.g., solvent evaporation rate) may produce distinct crystal forms. Use X-ray diffraction to identify polymorphs and correlate with property data .

- Analytical calibration : Ensure instrumentation (e.g., DSC for melting points) is calibrated against certified reference materials .

Q. What strategies optimize the compound’s application in photodynamic therapy or sensing?

- Lanthanide doping : Incorporate Tb(III) or Eu(III) ions to enhance luminescence quantum yield. The diamine groups in this compound can chelate lanthanides, creating responsive probes for pH, temperature, or ion detection .

- Surface functionalization : Graft the compound onto nanoparticles (e.g., silica or gold NPs) to improve aqueous dispersion and target-specific binding .

Methodological Considerations

Q. How should researchers design experiments to study structure-activity relationships (SAR) of this compound?

- Derivatization : Synthesize analogs with modified substituents (e.g., halogens, methyl groups) on the thiophene ring or amine groups. Compare their electronic properties (via cyclic voltammetry) and biological activity .

- Computational modeling : Use DFT calculations to predict orbital energies, charge distribution, and ligand-metal binding affinities .

Q. What database search strategies are effective for locating peer-reviewed studies on this compound?

- CAS Registry Number : Prioritize searches using the compound’s CAS number (if available) in SciFinder or Reaxys to bypass naming inconsistencies .

- Keyword combinations : Pair “thiophene” with “diamine,” “hydrochloride,” and specific applications (e.g., “MOF,” “fluorescence”) .

- Citation tracking : Use Google Scholar’s “Cited by” feature to identify recent advancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.